REACTION_CXSMILES
|
[I:1]I.[NH2:3][C:4]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7]>CCO.S([O-])([O-])(=O)=O.[Ag+2]>[NH2:3][C:4]1[CH:13]=[C:12]([Cl:14])[C:11]([I:1])=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7] |f:3.4|
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Name
|
|
Quantity
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68 g
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Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
84 g
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Type
|
catalyst
|
Smiles
|
S(=O)(=O)([O-])[O-].[Ag+2]
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)OC)C=CC(=C1)Cl
|
Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
to stir at rt for 45 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered through a pad of Celite®
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in EtOAc (2 L)
|
Type
|
WASH
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Details
|
washed with saturated aqueous NaHCO3 (3×400 mL), water (3×400 mL), and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic solution was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C=C(C(=C1)Cl)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 85 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 101.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |